N-(2,3-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
The core structure consists of a thiophene ring fused to a pyrimidine ring, with a 4-oxo group contributing to hydrogen-bonding interactions. Key substituents include:
- A 3-ethyl group on the pyrimidine ring, which may enhance lipophilicity and metabolic stability.
- A sulfanyl acetamide linkage at position 2, providing a flexible spacer for target engagement.
- A 2,3-dimethoxybenzyl group attached to the acetamide nitrogen, introducing electron-donating methoxy groups that could improve solubility and modulate receptor affinity.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-4-22-18(24)17-13(8-9-27-17)21-19(22)28-11-15(23)20-10-12-6-5-7-14(25-2)16(12)26-3/h5-9H,4,10-11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBQHWBAKKCSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide (CAS Number: 1252919-01-9) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C19H21N3O4S and a molecular weight of 419.5 g/mol. The structure features a thieno[3,2-d]pyrimidine moiety linked to a dimethoxybenzyl group via an acetamide functional group.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O4S |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 1252919-01-9 |
| Chemical Structure | Chemical Structure |
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. For instance, related thieno-pyrimidine derivatives have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. This suggests that this compound may possess similar properties, potentially contributing to neuroprotective effects in various disease models.
Anticancer Activity
The thieno[3,2-d]pyrimidine scaffold is known for its anticancer properties. Studies have demonstrated that derivatives can inhibit cell proliferation in cancer cell lines by inducing apoptosis. The specific mechanisms often involve the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. Further investigation into this compound could reveal its efficacy against specific cancer types.
Enzyme Inhibition
Inhibition of certain enzymes is a key mechanism through which many pharmaceutical agents exert their effects. Preliminary studies suggest that compounds with similar structures may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition could have implications for diabetes management by improving insulin sensitivity and reducing hyperglycemia.
Case Studies and Research Findings
- Antioxidant Study : A study on related compounds demonstrated that they could effectively reduce lipid peroxidation in neuronal cells, suggesting potential for neuroprotective applications .
- Cancer Cell Line Testing : In vitro studies showed that thieno-pyrimidine derivatives reduced viability in various cancer cell lines by promoting apoptosis through mitochondrial pathways .
- DPP-IV Inhibition : A comparative analysis indicated that structurally similar compounds exhibited significant DPP-IV inhibitory activity, with IC50 values in the low micromolar range .
The biological activity of this compound likely involves:
- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and preventing oxidative damage.
- Apoptotic Pathways : Inducing apoptosis in cancer cells through mitochondrial dysfunction.
- Enzyme Interaction : Binding to and inhibiting specific enzymes like DPP-IV, affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs from the evidence, focusing on structural variations, physicochemical properties, and biological implications:
Key Structural and Functional Insights :
Impact on Pharmacological Activity :
- The sulfanyl acetamide moiety is conserved across analogs and may act as a hinge-binding region in kinase targets .
- 3-Ethyl substituents (target compound and ) balance lipophilicity and metabolic stability, avoiding excessive hydrophobicity seen with benzyl groups .
Synthetic Accessibility: Thieno[3,2-d]pyrimidine cores are typically synthesized via cyclocondensation of thiophene derivatives with urea or thiourea . Substituents like ethyl or methoxy groups are introduced via alkylation or nucleophilic aromatic substitution .
Research Findings and Implications
- Kinase Inhibition: Compounds with thieno[3,2-d]pyrimidine scaffolds (e.g., ) show promise in targeting ATP-binding pockets of kinases. The target compound’s dimethoxybenzyl group may enhance selectivity for specific isoforms.
- Crystallographic Data : Analogous structures (e.g., ) often form hydrogen-bonded networks via pyrimidine-4-oxo and acetamide groups, critical for crystal packing and stability .
- Toxicity Considerations : Ethyl and methyl substituents (e.g., ) are generally metabolized to carboxylic acids, reducing hepatotoxicity risks compared to bulkier aryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
